molecular formula C13H12Br2N2O2S B11077240 2,5-dibromo-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide

2,5-dibromo-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B11077240
M. Wt: 420.12 g/mol
InChI Key: GZRXPVDLWIAMDQ-UHFFFAOYSA-N
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Description

2,5-DIBROMO-N-[2-(4-PYRIDINYL)ETHYL]BENZENESULFONAMIDE is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with two bromine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIBROMO-N-[2-(4-PYRIDINYL)ETHYL]BENZENESULFONAMIDE typically involves the bromination of a suitable precursor followed by sulfonamide formation. One common method involves the bromination of N-[2-(4-pyridinyl)ethyl]benzenesulfonamide using bromine or a brominating agent under controlled conditions to achieve selective bromination at the 2 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,5-DIBROMO-N-[2-(4-PYRIDINYL)ETHYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

2,5-DIBROMO-N-[2-(4-PYRIDINYL)ETHYL]BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-DIBROMO-N-[2-(4-PYRIDINYL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromopyridine: Similar in structure but lacks the sulfonamide group.

    2,5-Dibromo-N-(4-methyl-2-pyridinyl)benzenesulfonamide: A closely related compound with a methyl group on the pyridine ring.

    2,5-Dibromo-4-nitropyridine: Contains a nitro group instead of the sulfonamide group.

Uniqueness

2,5-DIBROMO-N-[2-(4-PYRIDINYL)ETHYL]BENZENESULFONAMIDE is unique due to the presence of both the sulfonamide and pyridine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H12Br2N2O2S

Molecular Weight

420.12 g/mol

IUPAC Name

2,5-dibromo-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H12Br2N2O2S/c14-11-1-2-12(15)13(9-11)20(18,19)17-8-5-10-3-6-16-7-4-10/h1-4,6-7,9,17H,5,8H2

InChI Key

GZRXPVDLWIAMDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CC=NC=C2)Br

Origin of Product

United States

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